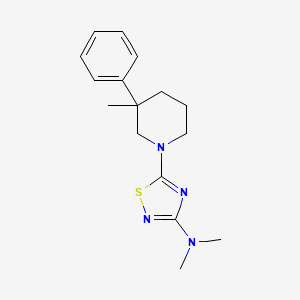
N,N-dimethyl-5-(3-methyl-3-phenylpiperidin-1-yl)-1,2,4-thiadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazole derivatives, including N,N-dimethyl-5-(3-methyl-3-phenylpiperidin-1-yl)-1,2,4-thiadiazol-3-amine, typically involves the cyclization of thiosemicarbazides under specific conditions. For instance, the synthesis of related compounds has been achieved by reacting thiosemicarbazide with various aldehydes or ketones in the presence of an acid or base catalyst, leading to the formation of 1,3,4-thiadiazoles through intramolecular cyclization and the elimination of water or hydrogen sulfide. Such methods underscore the versatility and adaptability of thiadiazole synthesis under various chemical conditions (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by X-ray crystallography, revealing detailed information about the arrangement of atoms within the molecule. Studies on similar compounds have shown that these molecules can crystallize in different space groups, with the thiadiazole ring adopting a planar configuration which is crucial for the interaction with other molecules. Intermolecular hydrogen bonds often stabilize the crystal structure, forming dimers or more complex networks (Wawrzycka-Gorczyca et al., 2011).
Chemical Reactions and Properties
Thiadiazoles undergo various chemical reactions, including nucleophilic substitution and addition reactions, which can modify their chemical properties. The reactivity of the thiadiazole ring towards different reagents allows the introduction of various functional groups, leading to a wide range of derivatives with diverse chemical properties. The thiadiazole core itself is known for its electron-withdrawing nature, influencing the reactivity of attached substituents (Caram et al., 2003).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as melting points, boiling points, and solubility, are influenced by the nature of the substituents attached to the thiadiazole ring. These properties are crucial for determining the compound's suitability for various applications, including its use in chemical synthesis and potential pharmaceutical applications. The planarity and aromaticity of the thiadiazole ring contribute to its stability and solubility in organic solvents (Chumakov et al., 2011).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the electronic structure of the thiadiazole ring and the substituents attached to it. The presence of electron-withdrawing or electron-donating groups can significantly alter these properties, affecting the compound's chemical behavior in reactions. The thiadiazole ring's ability to act as a ligand in coordination compounds also highlights its versatility in chemical applications (Al-Wahaibi et al., 2019).
Propiedades
IUPAC Name |
N,N-dimethyl-5-(3-methyl-3-phenylpiperidin-1-yl)-1,2,4-thiadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-16(13-8-5-4-6-9-13)10-7-11-20(12-16)15-17-14(18-21-15)19(2)3/h4-6,8-9H,7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWAWAKSBOPVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C2=NC(=NS2)N(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5651391.png)
![1-{4-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5651395.png)
![7-fluoro-3-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5651420.png)
![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)-N-(2-methoxyethyl)-N-methylbenzamide](/img/structure/B5651428.png)





![8-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5651458.png)
![2-(3,5-difluorobenzyl)-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5651462.png)

